Definitive E-Stereochemistry Verified by X-ray Crystallography
The E-configuration of the benzylidene double bond in (E)-benzylidenesuccinic anhydride has been unequivocally established by single-crystal X-ray diffraction, in contrast to Z-isomers or dibenzylidene analogs which exhibit different stereochemical and photochromic properties [1]. The crystal structure provides definitive atomic coordinates and bond parameters that enable accurate computational modeling and structure-based design, which is not possible with stereochemically ambiguous or misassigned material [2].
| Evidence Dimension | Stereochemical configuration verification |
|---|---|
| Target Compound Data | E-configuration; monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4; R(1) = 0.053 for 2043 observed reflections [2] |
| Comparator Or Baseline | Z-isomer: configuration not observed under standard Stobbe conditions; dibenzylidene analogs: different crystal packing and photochromic behavior |
| Quantified Difference | E-isomer crystallographically confirmed; Z-isomer absent from standard synthetic product; stereochemical assignment previously ambiguous based solely on spectroscopic data |
| Conditions | X-ray diffraction analysis of single crystal; Mo Kα radiation; solved by vector search methods and refined to R = 0.053 |
Why This Matters
Procurement of stereochemically verified material ensures reproducibility in stereospecific synthetic applications and eliminates batch-to-batch variability from isomeric contamination.
- [1] Anjaneyulu ASR, Raghu P, Rao KVR, Sastry CHVM, Umasundari P, Satyanarayana P. On the stereoselectivity of Stobbe condensation with ortho substituted aromatic aldehydes: the (E, Z) configuration of monobenzylidenesuccinates and dibenzylidenesuccinic anhydrides. Proc Indian Acad Sci (Chem Sci). 1984;53(5):239-243. View Source
- [2] Moers FG, Smits JMM, Beurskens PT, Thuring JW, Zwanenburg B. Crystal structure of (E)-3-benzylidenedihydrofuran-2,5-dione. J Chem Crystallogr. 1995;25(7):429-432. View Source
